molecular formula C5H7ClN4 B12958245 3-Chloro-6-(hydrazinylmethyl)pyridazine

3-Chloro-6-(hydrazinylmethyl)pyridazine

Cat. No.: B12958245
M. Wt: 158.59 g/mol
InChI Key: ZMPZTYTZGKZQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(hydrazinylmethyl)pyridazine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to around 130°C for about an hour, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(hydrazinylmethyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Reduction reactions can also modify the hydrazinyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.

Major Products Formed

    Substituted Pyridazines: Products formed by substitution reactions.

    Azo and Azoxy Compounds: Products formed by oxidation of the hydrazinyl group.

    Cyclized Heterocycles: Products formed by cyclization reactions.

Scientific Research Applications

3-Chloro-6-(hydrazinylmethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(hydrazinylmethyl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The hydrazinyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, stabilizing the compound-protein complex and inhibiting the protein’s function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpyridazine
  • 3-Chloro-6-(pyridin-3-ylmethyl)pyridazine
  • 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine

Uniqueness

3-Chloro-6-(hydrazinylmethyl)pyridazine is unique due to its hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

(6-chloropyridazin-3-yl)methylhydrazine

InChI

InChI=1S/C5H7ClN4/c6-5-2-1-4(3-8-7)9-10-5/h1-2,8H,3,7H2

InChI Key

ZMPZTYTZGKZQAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CNN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.